ethyl 4-{[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate
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Overview
Description
ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE can be achieved through a multi-step synthetic route. The general steps involve:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of Morpholinomethyl Group: The brominated indole is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group.
Condensation with Ethyl 4-Aminobenzoate: The intermediate product is then condensed with ethyl 4-aminobenzoate to form the final compound.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Mechanism of Action
The mechanism of action of ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The morpholinomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE can be compared with other indole derivatives, such as:
5-Bromoindole: A simpler compound with a bromine atom at the 5-position of the indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
The uniqueness of ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE lies in its combination of a brominated indole core, a morpholinomethyl group, and an ethyl benzoate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22BrN3O4 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
ethyl 4-[[5-bromo-1-(morpholin-4-ylmethyl)-2-oxoindol-3-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22BrN3O4/c1-2-30-22(28)15-3-6-17(7-4-15)24-20-18-13-16(23)5-8-19(18)26(21(20)27)14-25-9-11-29-12-10-25/h3-8,13H,2,9-12,14H2,1H3 |
InChI Key |
JMCUFVQSFDJRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CN4CCOCC4 |
Origin of Product |
United States |
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